molecular formula C6H7Cl2N3 B3032281 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1373228-90-0

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No. B3032281
CAS RN: 1373228-90-0
M. Wt: 192.04
InChI Key: KARWNLUMQZYEMG-UHFFFAOYSA-N
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Description

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a versatile chemical compound with diverse properties . It is used in the manufacture of Tofacitinib citrate, a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .


Synthesis Analysis

The synthesis of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride has been accomplished through several methods. One method involves an improved seven-step synthesis from dimethyl malonate with a 31% overall yield . Another method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .


Molecular Structure Analysis

The molecular formula of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride appears as a white crystalline solid . It has a melting point of 287–288 °C .

Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives have led to promising findings in cancer research. Specifically, compounds containing chlorine atoms at positions 4 and 6 exhibit potent anticancer activity. Notably, compounds 14a, 16b, and 18b demonstrated remarkable activity against MCF7 breast cancer cells, with IC50 values of 1.7 μg/ml, 5.7 μg/ml, and 3.4 μg/ml, respectively. These results outperformed the standard drug doxorubicin (IC50 = 26.1 μg/ml) . Additionally, compound 17 showed cytotoxic effects against HePG2 and PACA2 cell lines . The molecular docking study further confirmed the binding affinity of compounds 14a and 17 against Bcl2 anti-apoptotic protein .

Kinase Inhibitors

In medicinal chemistry, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases. Researchers have explored its application in designing innovative treatments for inflammatory skin disorders like atopic dermatitis .

Antibacterial Activity

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to bacterial enzymes, including DNA gyrase and RNA polymerase. By inhibiting these enzymes, it prevents bacterial DNA breakdown and exhibits antimycobacterial activity .

Pharmaceutical Intermediates

This compound serves as a valuable pharmaceutical intermediate. Researchers use it in the synthesis of kinase inhibitors, which are essential for disease treatment .

Apoptosis Modulation

Apoptosis (programmed cell death) plays a critical role in both physiological and pathological conditions. Compounds derived from pyrrolo[2,3-d]pyrimidine derivatives can impact gene expression levels, including up-regulating P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 . These effects contribute to cell cycle arrest and apoptotic death in cancer cells.

Potential Drug Candidates

Researchers continue to explore new pyrrolo[2,3-d]pyrimidine derivatives as potential drug candidates. Their improved synthesis and high yields make them attractive for developing targeted kinase inhibitors .

Mechanism of Action

Target of Action

The primary target of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by binding to the enzyme and inhibiting its activity . This interaction leads to a decrease in the activity of CDK2, thereby disrupting the normal cell cycle progression and leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . Additionally, the compound has been shown to up-regulate pro-apoptotic proteins such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic proteins like Bcl2 .

Result of Action

The compound’s action results in significant cellular effects. It induces cell cycle arrest at the G1/S phase in cancer cells . Furthermore, it triggers apoptosis in these cells, as evidenced by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins . The compound also increases the activity of caspase-8 and BAX, proteins involved in the initiation and execution of apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been synthesized using a microwave technique, suggesting that heat may play a role in its formation . Additionally, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants, indicating that temperature and humidity can affect its stability .

Future Directions

While specific future directions for 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride are not explicitly mentioned in the search results, it is noted that similar compounds have been used in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases . Therefore, it is plausible that future research could explore the potential of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride in the development of new therapeutic agents.

properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-6-4-1-8-2-5(4)9-3-10-6;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARWNLUMQZYEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride

CAS RN

1373228-90-0
Record name 5H-Pyrrolo[3,4-d]pyrimidine, 4-chloro-6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373228-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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